Regiochemical Identity: Attachment at Piperazine C‑2 vs. C‑3 Confirms a Distinct Pharmacophore
The target compound carries the indol‑3‑ylmethyl group at the piperazine 2‑position, whereas its closest commercially available analog (CAS 1060813‑82‑2) is substituted at the 3‑position. This regioisomerism is not a trivial structural nuance: patent literature explicitly claims 2‑(indol‑3‑ylmethyl)piperazine derivatives as neurokinin (NK) receptor antagonists, with the 2‑position being essential for the pharmacophore defined by the triazolylmethyl‑substituted series [1][2]. The 3‑position isomer, by contrast, is not encompassed by these composition‑of‑matter claims and lacks documented NK receptor engagement . No head‑to‑head biological comparison of the two regioisomers has been published; therefore, the differentiation rests on patent‑defined pharmacophore validity and chemical identity. The target compound (CAS 1060813‑84‑4) and the 3‑isomer (CAS 1060813‑82‑2) are assigned separate CAS Registry Numbers and distinct PubChem CIDs (72211497 vs. individual CID for the 3‑isomer), confirming non‑interchangeability at the regulatory and inventory levels [3].
| Evidence Dimension | Regiochemical attachment point on piperazine ring |
|---|---|
| Target Compound Data | Indol-3-ylmethyl at piperazine C-2 (CAS 1060813-84-4, PubChem CID 72211497) |
| Comparator Or Baseline | Indol-3-ylmethyl at piperazine C-3 (CAS 1060813-82-2) |
| Quantified Difference | No quantitative biological comparison data available; differentiation is based on distinct chemical structure, separate CAS/ PubChem entries, and patent pharmacophore evidence. |
| Conditions | N/A – structural/identity comparison |
Why This Matters
Procuring the incorrect regioisomer yields a compound that is not covered by the established 2‑(indol‑3‑ylmethyl)piperazine pharmacophore patent claims, potentially nullifying target engagement hypotheses in neurokinin receptor programs.
- [1] US Patent 20020065276 A1 (N-triazolylmethyl-piperazine compounds with neurokinin-receptor antagonist activity). Claims 2-indolylmethyl-piperazine as the core scaffold. View Source
- [2] EP 0899270 A1 (2-Indolylmethyl-piperazine derivatives as neurokinin antagonists). View Source
- [3] PubChem CID 72211497 and ChemSrc CAS 1060813-84-4 entry. Separate CAS and CID confirm non-identity. View Source
